
2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine
説明
2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine, commonly known as CCT, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. CCT is a triazine-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied in detail.
科学的研究の応用
Crystallography and Structural Analysis
Research on analogs of triazine derivatives, such as the crystal structure analysis of 3,5-diamino-6-(2,3,5-trichlorophenyl)-1,2,4-triazine, provides foundational knowledge on the molecular configurations and potential reactivity of these compounds. This analysis reveals substantial distortions and potential decreases in aromaticity, which could influence their reactivity and applications in medicinal chemistry and materials science (Janes, 1999).
Synthesis and Characterization
Studies on the synthesis of bisaryl hydrazino-s-triazine derivatives highlight the versatility of triazine compounds in creating a variety of structurally diverse molecules. These compounds have been characterized for microbial activity, suggesting their potential use in antimicrobial applications (Chaudhari, Patel, & Hathi, 2007).
Antitumor Activity
Research into the synthesis, characterization, and theoretical investigation of specific triazine derivatives has explored their potential as SARS-CoV-2 agents, indicating a broader therapeutic application beyond traditional antitumor roles. These studies utilize molecular docking to predict interactions with viral proteins, showcasing the versatility of triazine derivatives in drug design (Eno et al., 2022).
Materials Science
Triazine-based compounds have been utilized in the development of novel materials, including thermally stable and organosoluble aromatic polyamides with main chain phenyl-1,3,5-triazine moieties. These materials exhibit remarkable solubility and thermal stability, making them suitable for advanced material applications (Yu et al., 2012).
Antioxidant and Antitumor Activities
The evaluation of antioxidant and antitumor activities of nitrogen heterocycles derived from triazine compounds underscores their potential in medicinal chemistry. These studies provide insights into the bioactivity of triazine derivatives and their possible therapeutic applications (El-Moneim, El‐Deen, & El-Fattah, 2011).
Safety And Hazards
Like all chemicals, handling this compound would require appropriate safety precautions. This typically includes avoiding inhalation, ingestion, or skin contact; using appropriate personal protective equipment; and following proper procedures for storage and disposal.
将来の方向性
The potential uses and future directions for research on this compound would depend on its specific properties. These could include applications in pharmaceuticals, materials science, or as a reagent in chemical synthesis.
Please consult with a qualified professional or refer to the relevant safety data sheets for specific information about safety, hazards, and handling procedures for this compound. Always follow the best practices for chemical safety and handling.
特性
IUPAC Name |
2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3/c16-12-8-6-11(7-9-12)14-18-13(19-15(17)20-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRNODHPMNYHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275366 | |
| Record name | 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |
CAS RN |
30894-93-0 | |
| Record name | 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Silane, [(4-chlorophenyl)methoxy]trimethyl-](/img/structure/B1583985.png)
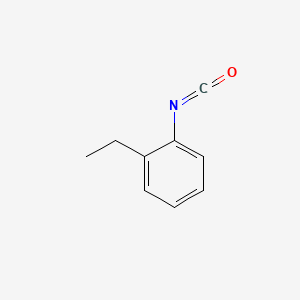
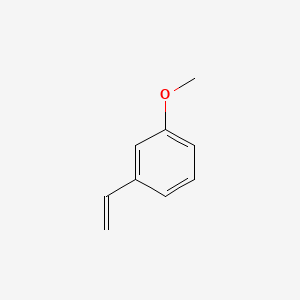
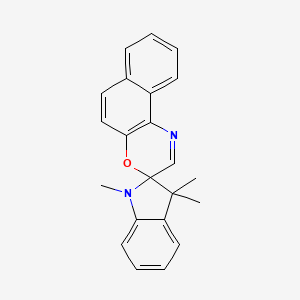

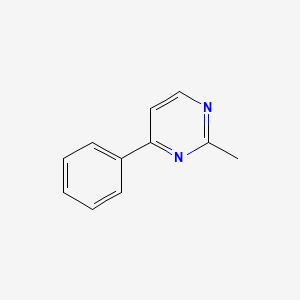
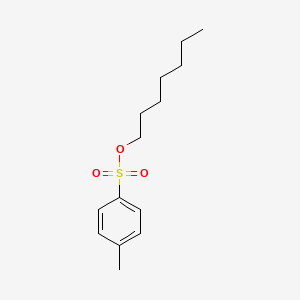
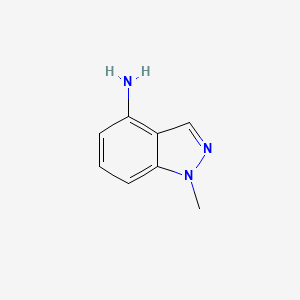
![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B1583999.png)
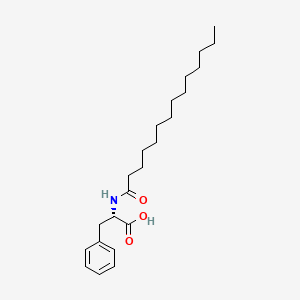
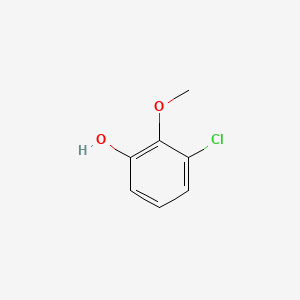
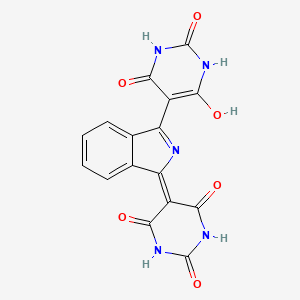
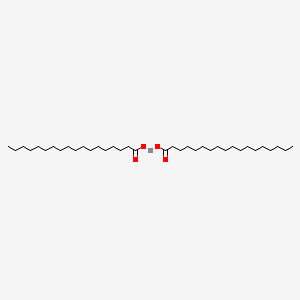
![2,7-Naphthalenedisulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4,5-dihydroxy-, disodium salt](/img/structure/B1584005.png)